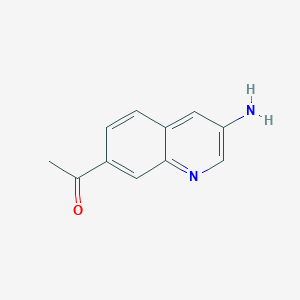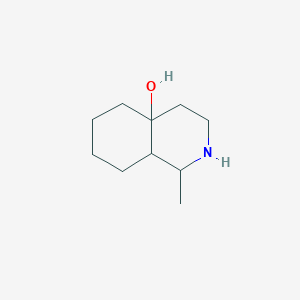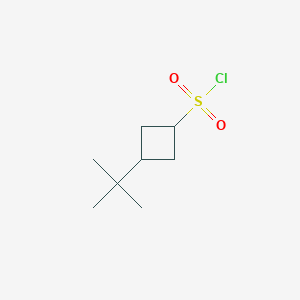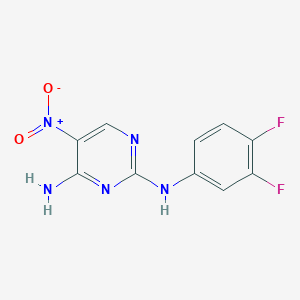
1-(3-Aminoquinolin-7-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Aminoquinolin-7-yl)ethanone is a chemical compound with the molecular formula C11H10N2O . It is also known by its English alias MFCD30183578 . This compound is used in various fields of industrial and synthetic organic chemistry .
Synthesis Analysis
The synthesis of quinoline compounds, such as 1-(3-Aminoquinolin-7-yl)ethanone, has been a subject of numerous studies. Classical synthesis protocols like Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach have been used for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular structure of 1-(3-Aminoquinolin-7-yl)ethanone can be analyzed using various programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD, which can produce impressive simulation visualizations .Chemical Reactions Analysis
Quinoline, the core structure of 1-(3-Aminoquinolin-7-yl)ethanone, participates in both electrophilic and nucleophilic substitution reactions . The Combes/Conrad–Limpach reaction, which involves the condensation of a primary aryl amine with a 1,3-diketone or β-keto-aldehyde or 1,3-dialdehyde, is one of the methods used to synthesize quinoline derivatives .Physical And Chemical Properties Analysis
1-(3-Aminoquinolin-7-yl)ethanone is a solid at room temperature . It should be stored in a dark place under an inert atmosphere . The molecular weight of this compound is 186.21 .Wissenschaftliche Forschungsanwendungen
Antioxidant, Antifungal, and Antibacterial Activities
A series of arylsulfonamide-based 3-acetyl-2-methyl-4-phenylquinolines were synthesized, which included derivatives of 1-(3-aminoquinolin-7-yl)ethanone. These derivatives exhibited notable antioxidant, antifungal, and antibacterial properties. One compound demonstrated significant free radical scavenging activity, while others showed considerable antifungal and antibacterial activities against various strains (Kumar & Vijayakumar, 2017).
Synthesis of N-(3-Cyano-7-ethoxy-4-oxo-1,4-dihydroquinolin-6-yl)acetamide
A practical synthetic route was developed for N-(3-cyano-7-ethoxy-4-oxo-1,4-dihydroquinolin-6-yl)acetamide through the cyclization of 2-aminophenyl-ethanone, showcasing the versatility of 1-(3-aminoquinolin-7-yl)ethanone in synthetic chemistry (Wenpeng et al., 2014).
Antituberculosis and Cytotoxicity Studies
3-Heteroarylthioquinoline derivatives were synthesized from 1-(3-aminoquinolin-7-yl)ethanone and evaluated for their in vitro antituberculosis and cytotoxicity. Some derivatives were found to be highly active against Mycobacterium tuberculosis with minimal cytotoxic effects (Chitra et al., 2011).
Cytotoxic Activity and Fluorescence Properties
The synthesis of 3-hydroxyquinolin-4(1H)-one derivatives from 1-(3-aminoquinolin-7-yl)ethanone was studied, focusing on their cytotoxic activities against various cancer cell lines and their fluorescence properties. This research contributes to the development of potential anticancer agents (Kadrić et al., 2014).
Antifungal Activity of Metal Complexes
Metal complexes of ligands derived from 1-(3-aminoquinolin-7-yl)ethanone showed significant antifungal activity. This study highlights the potential of using these complexes in antifungal applications (Raj & Patel, 2015).
Synthesis and Evaluation of 4-Aminoquinoline Derivatives
A series of 4-aminoquinoline derivatives were synthesized using 1-(3-aminoquinolin-7-yl)ethanone, demonstrating notable cytotoxic effects on human breast tumor cell lines. These findings are crucial for the development of new anticancer drugs (Zhang et al., 2007).
VEGFR-II Inhibitors for Cancer Management
Novel 7-Chloro-4-(piperazin-1-yl)quinoline derivatives synthesized from 1-(3-aminoquinolin-7-yl)ethanone showed promising results as VEGFR-II inhibitors, a key target in cancer management. This research offers insights into new therapeutic strategies for cancer treatment (Aboul-Enein et al., 2017).
Wirkmechanismus
Safety and Hazards
The safety information for 1-(3-Aminoquinolin-7-yl)ethanone indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .
Zukünftige Richtungen
Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry . They are vital scaffolds for leads in drug discovery and play a major role in the field of medicinal chemistry . Future research may focus on the synthesis of new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .
Eigenschaften
IUPAC Name |
1-(3-aminoquinolin-7-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c1-7(14)8-2-3-9-4-10(12)6-13-11(9)5-8/h2-6H,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAUFVQZQJSYAFX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=NC=C(C=C2C=C1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Aminoquinolin-7-yl)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[1-(2-carbamoylphenyl)pyrrolidin-3-yl]-6-fluoropyridine-3-carboxamide](/img/structure/B2366707.png)
![N-[2-(2-Amino-2-oxoethyl)-3,4-dihydro-1H-isoquinolin-7-yl]prop-2-enamide](/img/structure/B2366708.png)
![N-(4-fluorophenyl)-2-[(2,3,5,6-tetramethylphenyl)sulfonylamino]acetamide](/img/structure/B2366709.png)





![3-chloro-N-(4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2366723.png)

![1-Methoxy-3-[(4-nitrophenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B2366727.png)
![2-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2366728.png)